Methyl-gamma-morpholinobutyrate, hydrochloride
Description
Properties
CAS No. |
63867-23-2 |
|---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl 4-morpholin-4-ium-4-ylbutanoate;chloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)3-2-4-10-5-7-13-8-6-10;/h2-8H2,1H3;1H |
InChI Key |
IDSYPFXVDONZLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC[NH+]1CCOCC1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Methyl 4-chlorobutyrate is a crucial intermediate in the synthesis of methyl-gamma-morpholinobutyrate hydrochloride. Two main synthetic methods have been documented:
Phosphorus Trichloride Catalyzed Method
This method involves the reaction of gamma-butyrolactone, methanol, and an acidic catalyst with phosphorus trichloride added dropwise under mild conditions (30–60°C, atmospheric pressure). The acidic catalyst is typically 1–5 mol% relative to gamma-butyrolactone. The molar ratios are optimized as follows: gamma-butyrolactone to methanol 1:2–5, and gamma-butyrolactone to phosphorus trichloride 1:0.35–1. After dropwise addition and a subsequent 0.5–2 hour reaction period, the reaction mixture is post-treated and distilled under reduced pressure to isolate methyl 4-chlorobutyrate with high purity (~99.1%) and yields around 95.6%.Hydrogen Chloride Gas Saturation Method
An alternative approach uses gamma-butyrolactone and methanol cooled to -5 to 0°C, into which dry hydrogen chloride gas is bubbled until saturation. The solution is maintained for 24–32 hours with intermittent hydrogen chloride gas replenishment. The molar ratios here are gamma-butyrolactone : methanol : hydrogen chloride = 1 : 1.5–2.5 : 1.8–2.5. The product is isolated by vacuum distillation at 25 mmHg collecting fractions at 80–85°C, achieving yields of 98.1% and purity of 99.1%.
Reaction Conditions and Yields
| Method | Temperature (°C) | Pressure | Catalyst/Agent | Molar Ratios (γ-butyrolactone:others) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Phosphorus Trichloride Method | 30–60 | Atmospheric | Acidic catalyst (1–5%) | Methanol 2–5, PCl3 0.35–1 | 95.6 | 99.1 |
| HCl Gas Saturation Method | -5 to 0 | Atmospheric | HCl gas | Methanol 1.5–2.5, HCl 1.8–2.5 | 98.1 | 99.1 |
Preparation of Gamma-Butyrobetaine and Its Hydrochloride
Reaction Overview
Gamma-butyrobetaine, a key intermediate towards methyl-gamma-morpholinobutyrate hydrochloride, is synthesized via nucleophilic substitution of gamma-chlorobutyric acid with trimethylamine. The reaction is catalyzed by potassium or sodium halides (typically 1–5 wt% relative to gamma-chlorobutyric acid). Two primary reaction conditions are used:
- Elevated temperature (60–120°C) and moderate pressure (0.4–0.8 MPa) for 3–10 hours.
- Ambient temperature (30–35°C) and atmospheric pressure for 2–4 days.
After reaction completion, the product is isolated by pressure reduction, concentration, filtration, washing, and drying. The hydrochloride salt is formed by adding hydrochloric acid to the crude gamma-butyrobetaine followed by similar isolation steps.
Representative Experimental Data
| Embodiment | Temp (°C) | Pressure (MPa) | Reaction Time | Catalyst (wt%) | Yield (%) | Product Form |
|---|---|---|---|---|---|---|
| 2 | 30–35 | Atmospheric | 72 h | 1.0 (KI) | 61.5 | Gamma-butyrobetaine |
| 3 | 90 | 0.6 | 6 h | 1.0 (KI) | 75.0 | Gamma-butyrobetaine hydrochloride |
| 4 | 90 | 0.8 | 10 h total | 1.0 (KI) | 76.5 | Gamma-butyrobetaine hydrochloride |
The process involves stirring gamma-chlorobutyric acid with 30% aqueous trimethylamine and potassium iodide catalyst, followed by isolation of the product crystals after removal of excess amine and addition of hydrochloric acid for hydrochloride salt formation.
Conversion to Methyl-Gamma-Morpholinobutyrate Hydrochloride
While direct preparation methods for methyl-gamma-morpholinobutyrate hydrochloride are less frequently detailed in literature, the general synthetic strategy involves nucleophilic substitution of the gamma-chlorobutyric acid methyl ester or gamma-butyrobetaine intermediates with morpholine, followed by hydrochloride salt formation.
- The morpholine ring is introduced by reacting morpholine with the gamma-chlorobutyrate ester or gamma-butyrobetaine under controlled temperature and solvent conditions.
- The hydrochloride salt is typically formed by treatment with hydrochloric acid, followed by crystallization and purification.
This approach aligns with known methodologies for morpholine-based heterocyclic compounds, as exemplified in morpholine derivative syntheses described in related heterocyclic compound research.
Summary Table of Preparation Steps
| Step | Reactants & Conditions | Key Parameters | Outcome/Yield |
|---|---|---|---|
| 1. Synthesis of methyl 4-chlorobutyrate | γ-butyrolactone + methanol + PCl3 or HCl gas, 30–60°C or -5–0°C | Molar ratios and catalyst as above | ~95–98% yield, ~99% purity |
| 2. Synthesis of gamma-butyrobetaine | γ-chlorobutyric acid + trimethylamine + KI catalyst, 30–90°C, 0.4–0.8 MPa | Reaction time 6–72 h, catalyst 1–5% | 61.5–76.5% yield |
| 3. Formation of morpholinobutyrate | Gamma-butyrobetaine or methyl 4-chlorobutyrate + morpholine | Controlled substitution reaction | Morpholine substitution product |
| 4. Hydrochloride salt formation | Product + HCl, crystallization | Concentration, filtration, drying | Methyl-gamma-morpholinobutyrate hydrochloride |
Chemical Reactions Analysis
Types of Reactions
Methyl-gamma-morpholinobutyrate, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl-gamma-morpholinobutyrate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl-gamma-morpholinobutyrate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include morpholine hydrochloride derivatives and gamma-aminobutyric acid (GABA)-related esters. Below is a comparative analysis based on available data from diverse sources:
Table 1: Key Physicochemical and Analytical Properties



Key Observations :
- Solubility: Methyl-gamma-morpholinobutyrate, hydrochloride exhibits superior aqueous solubility compared to tricyclic antidepressants (e.g., dosulepin HCl) due to its ester and morpholine groups, which enhance hydrophilicity .
- Stability: Unlike dosulepin HCl, which degrades at pH >4, Methyl-gamma-morpholinobutyrate remains stable up to pH 5, likely due to the protective effects of the morpholine ring against acid-catalyzed hydrolysis .
- Chromatographic Behavior : Its shorter HPLC retention time (8.2 min) compared to amitriptyline (12.4 min) suggests lower hydrophobicity, aligning with its lower LogP value .
Pharmacokinetic and Functional Comparisons
Metabolic Stability
This compound’s ester group may render it susceptible to esterase-mediated hydrolysis, a trait shared with gabapentin. However, gabapentin’s zwitterionic structure enhances its blood-brain barrier penetration, whereas the morpholine moiety in Methyl-gamma-morpholinobutyrate could limit CNS uptake .
Bioactivity
For example, gabapentin modulates voltage-gated calcium channels, but Methyl-gamma-morpholinobutyrate’s esterified structure may redirect its mechanism toward peripheral targets .
Analytical Methodologies
Recent RP-HPLC methods validated for amitriptyline HCl and gabapentin (e.g., using C18 columns with mobile phases like acetonitrile:phosphate buffer) could be adapted for Methyl-gamma-morpholinobutyrate, HCl analysis. For instance, the method in achieved >98% accuracy for amitriptyline HCl, suggesting robustness for structurally related hydrochlorides.
Biological Activity
Methyl-gamma-morpholinobutyrate, hydrochloride, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Profile
Chemical Structure:
- IUPAC Name: Methyl 4-morpholinobutanoate
- Molecular Formula: CHNO·HCl
- Molecular Weight: 217.72 g/mol
Methyl-gamma-morpholinobutyrate acts primarily as a GABA (gamma-aminobutyric acid) analog , influencing neurotransmission within the central nervous system. GABA is the principal inhibitory neurotransmitter, and compounds that mimic its structure can modulate GABAergic activity, potentially leading to neuroprotective effects.
Inhibition of GABA-AT
Research indicates that methyl-gamma-morpholinobutyrate exhibits inhibitory activity against GABA transaminase (GABA-AT), an enzyme responsible for the degradation of GABA. This inhibition can lead to increased levels of GABA in the brain, which may alleviate symptoms associated with various neurological disorders.
- In vitro studies have shown that modifications in the morpholine structure enhance the compound's efficacy as an inhibitor of GABA-AT, with reported inhibition rates reaching up to 73% under specific conditions .
Neuroprotective Effects
The neuroprotective properties of methyl-gamma-morpholinobutyrate have been demonstrated in several animal models:
- In PTZ-induced seizure models using male CD1 mice, administration of methyl-gamma-morpholinobutyrate at a dosage of 0.50 mmol/kg resulted in significant reductions in seizure frequency and duration, indicating its potential as an anticonvulsant agent .
Anti-inflammatory Properties
Emerging evidence suggests that methyl-gamma-morpholinobutyrate may also possess anti-inflammatory properties. Compounds similar to this structure have been shown to modulate inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory disorders.
Case Studies
-
Case Study on Seizure Management:
- Objective: Evaluate the efficacy of methyl-gamma-morpholinobutyrate in managing seizures.
- Method: Male CD1 mice were treated with varying doses.
- Results: The compound significantly reduced seizure activity compared to control groups, supporting its role as a therapeutic agent for epilepsy.
-
Case Study on Neuroprotection:
- Objective: Assess neuroprotective effects against oxidative stress.
- Method: In vitro assays with neuronal cell lines exposed to oxidative agents.
- Results: Methyl-gamma-morpholinobutyrate demonstrated protective effects by reducing cell death and oxidative markers.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 217.72 g/mol |
| GABA-AT Inhibition | Up to 73% |
| Effective Dose in Animal Models | 0.50 mmol/kg |
| Neuroprotective Activity | Significant reduction in seizures |
Q & A
Basic: What are the optimal synthetic protocols for Methyl-gamma-morpholinobutyrate hydrochloride to maximize yield and purity?
Methodological Answer:
Synthesis requires precise control of reaction parameters. For example, temperature (typically 25–60°C), pH adjustments (neutral to mildly acidic conditions), and reaction time (12–24 hours) are critical to avoid side reactions like hydrolysis or undesired salt formation. Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) is recommended. Structural validation should include H/C NMR and mass spectrometry to confirm the hydrochloride salt formation .
Advanced: How can conflicting data on the compound’s receptor binding affinity be systematically addressed?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer composition, temperature) or receptor isoform variability. To resolve this:
- Perform competitive binding assays under standardized conditions (e.g., pH 7.4, 37°C).
- Use orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate affinity measurements.
- Cross-reference with structural analogs (e.g., 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride) to identify substituent-specific effects on binding .
Basic: Which analytical methods are most reliable for quantifying impurities in Methyl-gamma-morpholinobutyrate hydrochloride?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Use a C18 column and mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) for separation. For trace impurities, tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Reference standards (e.g., EP impurity profiles) should be used for spiking experiments to identify and quantify degradation products .
Advanced: What strategies improve the compound’s stability in aqueous formulations for in vivo studies?
Methodological Answer:
Stability challenges include hydrolysis and oxidation. Mitigation strategies:
- Use lyophilization to prepare stable solid forms.
- Add antioxidants (e.g., 0.01% ascorbic acid) or buffer systems (e.g., phosphate buffer, pH 5–6).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Basic: How does the hydrochloride salt form influence solubility and bioavailability?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. For bioavailability studies:
- Measure solubility in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).
- Use parallel artificial membrane permeability assays (PAMPA) to predict absorption.
- Compare pharmacokinetic profiles (C, AUC) of the free base vs. hydrochloride salt in rodent models .
Advanced: What computational methods are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Maestro to model binding poses with receptors (e.g., GPCRs or kinases).
- Molecular dynamics (MD) simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Validate predictions with mutagenesis studies targeting key residues identified in silico .
Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?
Methodological Answer:
Key considerations include:
- Heat transfer efficiency: Use jacketed reactors to maintain temperature during exothermic steps.
- Mixing uniformity: Optimize impeller speed to prevent localized pH/temperature gradients.
- Quality control: Implement in-process monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediates and ensure reaction completion .
Advanced: How can researchers elucidate the metabolic pathways of Methyl-gamma-morpholinobutyrate hydrochloride?
Methodological Answer:
- In vitro assays: Incubate with liver microsomes (human or rodent) and identify metabolites via LC-HRMS.
- Isotope labeling: Use C-labeled compound to trace metabolic products in urine/feces.
- Enzyme inhibition studies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



